

Physical and chemical properties of pyrrolidin-2-ylmethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrrolidin-2-ylmethanamine*

Cat. No.: *B1209507*

[Get Quote](#)

An In-depth Technical Guide to Pyrrolidin-2-ylmethanamine

Introduction

Pyrrolidin-2-ylmethanamine, also known as 2-(aminomethyl)pyrrolidine, is a cyclic secondary amine with the chemical formula $C_5H_{12}N_2$.^[1] It consists of a five-membered saturated pyrrolidine ring substituted at the 2-position with an aminomethyl group.^[2] This structure is a common scaffold found in numerous natural products, pharmaceuticals, and synthetic drug candidates, making it a valuable building block for researchers in medicinal chemistry and drug development.^{[3][4]} Its applications include use as an organocatalyst and as a precursor in the synthesis of various drugs, such as the antipsychotics Raclopride and Remoxypride.^{[3][5]} This guide provides a comprehensive overview of the core physical and chemical properties of **pyrrolidin-2-ylmethanamine**, along with relevant experimental protocols and safety information.

Physical and Chemical Properties

The physical and chemical characteristics of **pyrrolidin-2-ylmethanamine** and its common forms are summarized below. The data pertains to the free base unless otherwise specified.

Table 1: Physicochemical Properties of Pyrrolidin-2-ylmethanamine

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ N ₂	[1][2][5]
Molecular Weight	100.16 g/mol	[1][2][5]
Appearance	Colorless liquid or solid with a weak amine odor.[6]	
Boiling Point	152.9 ± 8.0 °C (at 760 mmHg)	[2][7]
65 °C (at 11 mmHg) for (S)-enantiomer	[5]	
Density	0.9 ± 0.1 g/cm ³	[7]
0.933 g/mL (at 25 °C) for (S)-enantiomer	[5]	
pKa	~10.5 (amine)	[2]
10.68 ± 0.10 (Predicted) for (S)-enantiomer	[5]	
Solubility	Low in water (free base); High in water (>100 mg/mL) for hydrochloride salt.[2] Soluble in organic solvents.[6]	
Flash Point	117 °F (for (S)-enantiomer)	[5]
Refractive Index (n ²⁰ /D)	1.482 (for (S)-enantiomer)	[5]

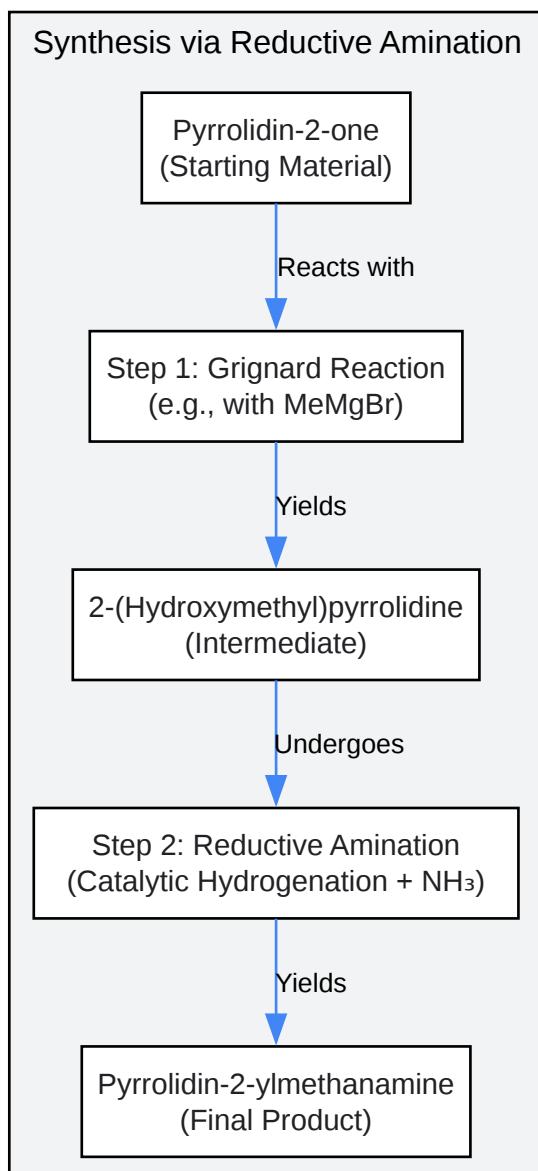
Chemical Reactivity and Applications

Pyrrolidin-2-ylmethanamine is a versatile chemical intermediate. As a cyclic amine, it exhibits basic properties typical of dialkyl amines.[8] Its primary and secondary amine groups allow for a wide range of chemical transformations.

- Organocatalysis: The chiral (S)-enantiomer is used as an organocatalyst, for instance, in the asymmetric α -fluorination of aldehydes.[5]

- Ligand Synthesis: It serves as a reactant for preparing Schiff base metal complexes, which can be used as ligands in asymmetric synthesis.[5]
- Pharmaceutical Synthesis: It is a key precursor for various drugs. For example, it reacts with substituted benzoic acids to form compounds like Raclopride and Remoxypride.[3] The pyrrolidine moiety is present in over 20 FDA-approved drugs.[4]

Experimental Protocols


While specific, detailed experimental procedures for property determination were not available in the cited literature, this section outlines the general methodologies for synthesis and characterization.

Synthesis Protocols

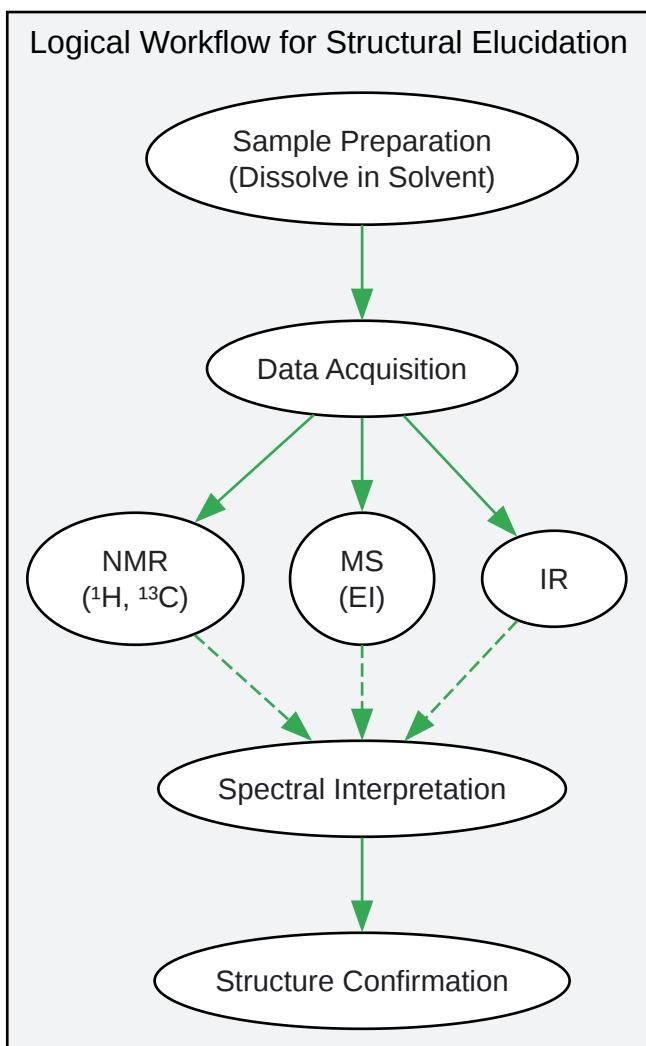
Several synthetic routes to **pyrrolidin-2-ylmethanamine** have been established. A common industrial method involves the functionalization of a pre-existing pyrrolidine ring.

1. Reductive Amination of Pyrrolidin-2-one: This two-step process is a frequently cited method for synthesizing the target compound.[2]

- Step 1: Grignard Reaction: Pyrrolidin-2-one is treated with a Grignard reagent like methylmagnesium bromide to form the intermediate, 2-(hydroxymethyl)pyrrolidine.[2]
- Step 2: Reductive Amination: The intermediate undergoes catalytic hydrogenation in the presence of ammonia. This converts the hydroxyl group to the primary amine, yielding **pyrrolidin-2-ylmethanamine**.[2] The resulting free base can then be treated with HCl gas to precipitate the highly water-soluble hydrochloride salt.[2]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **pyrrolidin-2-ylmethanamine**.


2. Cyclization of 1,4-Diaminobutane Derivatives: Alternative routes can employ cyclization reactions, such as the Leuckart-Wallach reaction, which involves heating 1,4-diaminobutane with formaldehyde and formic acid to generate the pyrrolidine ring.[2]

Structural Characterization Protocol

The structural identity and purity of **pyrrolidin-2-ylmethanamine** are typically confirmed using a combination of spectroscopic techniques.

General Workflow for Spectroscopic Analysis:

- Sample Preparation: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 or D_2O) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, a thin film may be prepared.
- Data Acquisition:
 - NMR Spectroscopy: ^1H and ^{13}C NMR spectra are acquired. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.[9][10]
 - Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.[11]
 - Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the primary and secondary amines and C-H stretches for the alkyl portions of the molecule.[11]
- Data Interpretation: The obtained spectra are analyzed. For example, in the ^1H NMR spectrum, the number of signals, their chemical shifts, integration values, and splitting patterns are used to deduce the connectivity of protons. The ^{13}C NMR spectrum reveals the number of unique carbon environments.
- Structure Confirmation: The combined data from all spectroscopic methods are used to unequivocally confirm the structure of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Safety and Handling

Pyrrolidin-2-ylmethanamine is classified as a corrosive compound.[7] Proper safety precautions are essential during handling and storage.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and appropriate clothing to avoid contact with skin and eyes.[7]
- Ventilation: Handle the compound in a well-ventilated environment, such as a chemical fume hood, to avoid inhalation of vapors.[6][7]

- Storage: Store in a tightly sealed container in a cool, dry place. Keep away from sources of ignition and oxidizing agents.[7]
- First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] If inhaled, move the person to fresh air.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention if irritation or other symptoms persist.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidin-2-ylmethanamine hydrochloride () for sale [vulcanchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. (S)-Pyrrolidin-2-ylmethanamine , 98% , 69500-64-7 - CookeChem [cookechem.com]
- 6. biosynce.com [biosynce.com]
- 7. biosynce.com [biosynce.com]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. kishida.co.jp [kishida.co.jp]
- To cite this document: BenchChem. [Physical and chemical properties of pyrrolidin-2-ylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1209507#physical-and-chemical-properties-of-pyrrolidin-2-ylmethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com